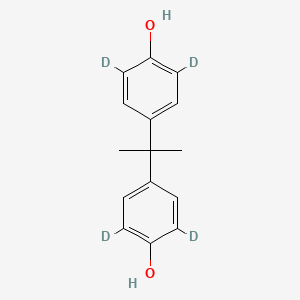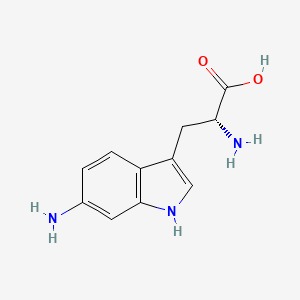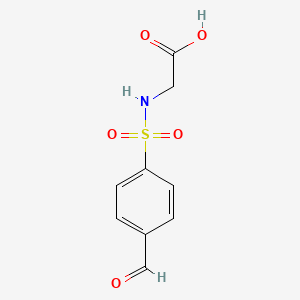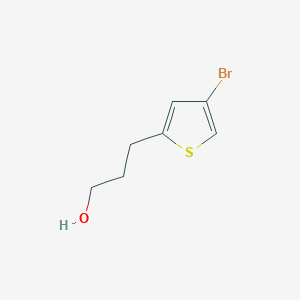
3-(4-Bromothiophen-2-yl)propan-1-ol
Übersicht
Beschreibung
“3-(4-Bromothiophen-2-yl)propan-1-ol” is a chemical compound that is used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties .
Synthesis Analysis
The synthesis of “3-(4-Bromothiophen-2-yl)propan-1-ol” involves a Suzuki cross-coupling reaction. A variety of imine derivatives have been synthesized via this method, which involves the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular formula of “3-(4-Bromothiophen-2-yl)propan-1-ol” is C7H9BrOS. It has a molecular weight of 221.11 .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Bromothiophen-2-yl)propan-1-ol” include its use as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives . It is also involved in the Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis
“3-(4-Bromothiophen-2-yl)propan-1-ol” is a colorless to pale yellow liquid . Its boiling point and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has highlighted the synthesis of novel compounds through the manipulation of thiophene derivatives. For example, the synthesis of 1,2,3-Triazole derivatives through copper-catalyzed azide alkyne cycloaddition has shown significant antifungal activity against Candida strains, indicating the potential for developing new antifungal agents (Lima-Neto et al., 2012). Similarly, the synthesis of poly(3-hexylthiophene) via ipso-Arylative polymerization showcases the relevance of thiophene derivatives in creating π-conjugated polymers for electronic applications (Shih et al., 2018).
Material Science and Chemistry
In material science, the solubility of bromothiophene derivatives in various solvents has been studied to understand their potential use in recrystallization processes (Kai Wang et al., 2012). Additionally, the synthesis and application of bromothiophene derivatives in creating well-defined oligothiophenes for electronic devices have been explored, demonstrating the versatility of these compounds in electronics (Takahashi et al., 2006).
Pharmacology and Biological Applications
Within pharmacology, the antifungal and antibacterial activities of thiophene derivatives have been assessed, highlighting their potential as therapeutic agents. For instance, chalcone derivatives exhibit significant biological activities, indicating their use in developing new medications (Salian et al., 2018). Additionally, the investigation of thiophene-based π-conjugated systems has provided insights into their structural rigidity and potential applications in molecular electronics (Hergué et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromothiophen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFGAAOZDCELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromothiophen-2-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



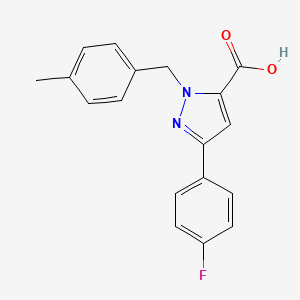

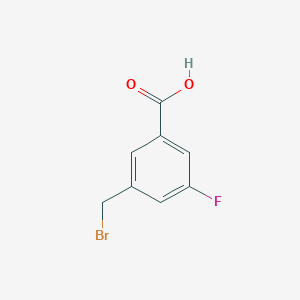

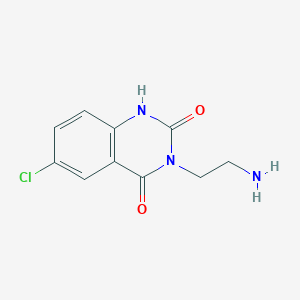
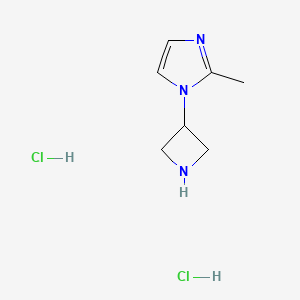

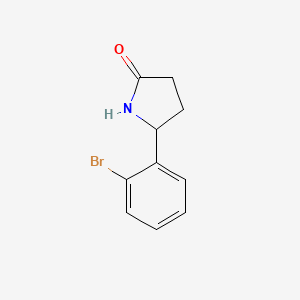

![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)
